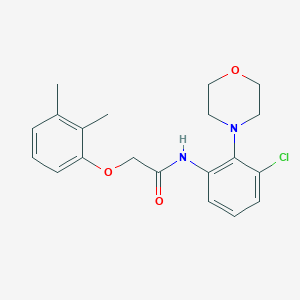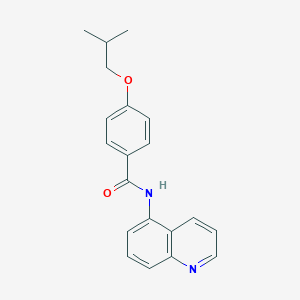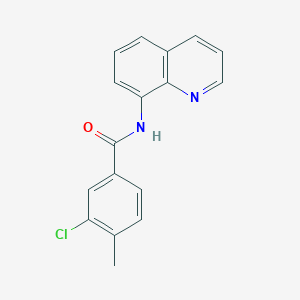![molecular formula C25H26FN3O2 B244445 N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B244445.png)
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, also known as FBP, is a compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. FBP belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in various biological processes. One of the enzymes that N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is known to inhibit is poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide can induce DNA damage and cell death in cancer cells. N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and prevent the migration and invasion of cancer cells. N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. In addition, N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in lab experiments is its potent anti-tumor activity. N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for the development of new cancer treatments. Another advantage of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in lab experiments is its potential toxicity. Studies have shown that N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide. One area of research is the development of new N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide derivatives with improved potency and selectivity. Another area of research is the identification of new biological targets for N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, which may lead to the development of new treatments for various diseases. Finally, further studies are needed to determine the safety and efficacy of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in clinical settings, which will be essential for its development as a new therapeutic agent.
Méthodes De Synthèse
The synthesis of N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-(2-fluorobenzyl)piperazine to form the intermediate compound. The final step in the synthesis involves the reaction of the intermediate compound with 4-aminophenylboronic acid to form N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide.
Applications De Recherche Scientifique
N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been studied extensively for its potential use in the treatment of various diseases. One of the major areas of research has been its use in the treatment of cancer. Studies have shown that N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has potent anti-tumor activity and can inhibit the growth of various types of cancer cells. N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Propriétés
Formule moléculaire |
C25H26FN3O2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H26FN3O2/c1-31-24-9-5-3-7-22(24)25(30)27-20-10-12-21(13-11-20)29-16-14-28(15-17-29)18-19-6-2-4-8-23(19)26/h2-13H,14-18H2,1H3,(H,27,30) |
Clé InChI |
VXIRMUKFRQPTHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4F |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)


![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)




![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)